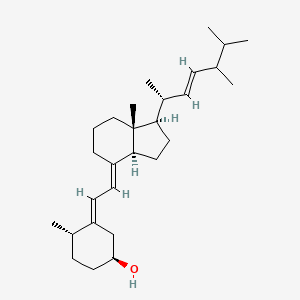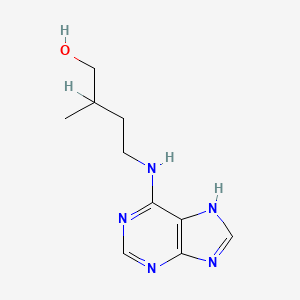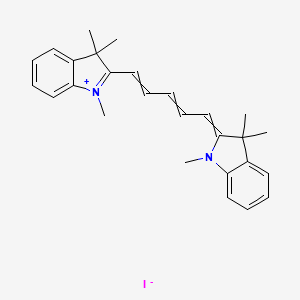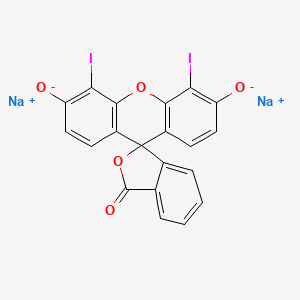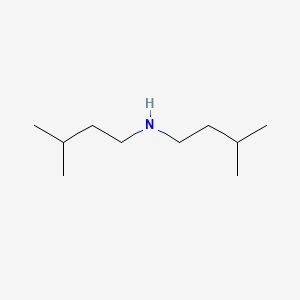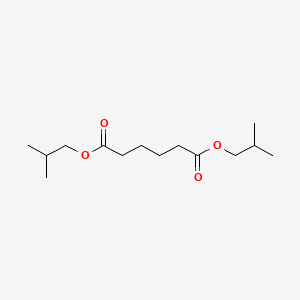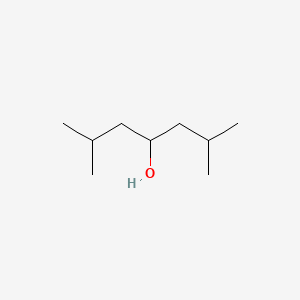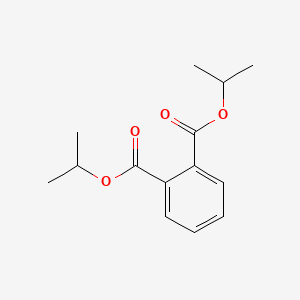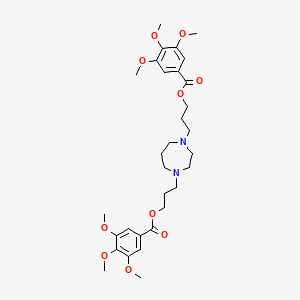
前列腺素E2
描述
科学研究应用
作用机制
前列腺素E2通过与靶细胞表面特定this compound受体结合来发挥作用。这种结合激活细胞内信号通路,导致各种生理反应。 在产科中,this compound刺激妊娠子宫的子宫肌层收缩,促进分娩诱导和子宫颈软化 . 它还促进炎症介质的释放,这些介质在子宫颈重塑和子宫收缩中发挥作用 .
生化分析
Biochemical Properties
Prostaglandin E2 plays a crucial role in biochemical reactions, particularly in the inflammatory response. It is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and prostaglandin E synthase. Prostaglandin E2 interacts with various enzymes, proteins, and biomolecules, including the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. These interactions lead to diverse biological effects, such as vasodilation, modulation of immune responses, and regulation of smooth muscle tone .
Cellular Effects
Prostaglandin E2 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Prostaglandin E2 promotes vasodilation in vascular smooth muscle cells by increasing cyclic adenosine monophosphate (cAMP) levels and decreasing intracellular calcium levels via the EP4 receptor . In immune cells, Prostaglandin E2 modulates the activation, migration, and cytokine production of dendritic cells, macrophages, and T lymphocytes . It also affects osteoblasts and osteoclasts, playing a role in bone resorption and formation .
Molecular Mechanism
The molecular mechanism of Prostaglandin E2 involves its binding to the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. Upon binding, Prostaglandin E2 activates various intracellular signaling pathways, including the cAMP pathway, phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular functions. For example, Prostaglandin E2 binding to the EP4 receptor results in vasodilation by increasing cAMP levels and decreasing intracellular calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E2 can vary over time. Prostaglandin E2 is relatively stable but can degrade under certain conditions. Long-term exposure to Prostaglandin E2 in in vitro or in vivo studies has shown sustained effects on cellular functions, such as prolonged vasodilation and modulation of immune responses . The stability and degradation of Prostaglandin E2 can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of Prostaglandin E2 vary with different dosages in animal models. Low doses of Prostaglandin E2 can promote vasodilation and anti-inflammatory effects, while high doses may lead to adverse effects such as excessive uterine contractions and gastrointestinal disturbances . In reproductive studies, Prostaglandin E2 has been shown to play a role in ovulation, fertilization, and embryo development, with dosage-dependent effects on these processes .
Metabolic Pathways
Prostaglandin E2 is involved in several metabolic pathways, including the cyclooxygenase (COX) pathway. It is synthesized from arachidonic acid by the action of COX-1 and COX-2 enzymes, followed by conversion to Prostaglandin E2 by prostaglandin E synthase . Prostaglandin E2 interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. It also plays a role in the regulation of inflammatory responses and immune cell functions .
Transport and Distribution
Prostaglandin E2 is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance protein 4 (MRP4) is involved in the transport of Prostaglandin E2 across the plasma membrane . Prostaglandin E2 can also bind to its receptors on the cell surface, leading to its localization and accumulation in specific tissues. The distribution of Prostaglandin E2 within cells and tissues affects its biological activity and function .
Subcellular Localization
The subcellular localization of Prostaglandin E2 is primarily associated with the microsomal fraction, indicating its presence in membrane-bound compartments . Prostaglandin E2 is synthesized in the endoplasmic reticulum and Golgi apparatus and can be found in the cytosol and perinuclear region . The localization of Prostaglandin E2 within specific subcellular compartments influences its activity and function, including its role in inflammation and immune responses .
准备方法
合成路线和反应条件: 前列腺素E2是通过一系列酶促反应从花生四烯酸合成而来。该过程从磷脂酶A2激活花生四烯酸开始,然后通过环氧合酶酶的氧化作用形成前列腺素内过氧化物。 具体而言,前列腺素G2被环氧合酶酶的过氧化物酶部分修饰,生成前列腺素H2,然后转化为this compound(this compound) .
工业生产方法: this compound的工业生产包括从生物来源中提取和纯化花生四烯酸,然后利用上述酶促途径将其转化为this compound。 该工艺经过优化,以确保最终产品的产率和纯度较高 .
化学反应分析
反应类型: 前列腺素E2会发生各种化学反应,包括氧化、还原和取代。这些反应对其代谢过程和药理活性至关重要。
常见试剂和条件:
氧化: this compound可以在受控条件下使用高锰酸钾或过氧化氢等试剂氧化。
还原: this compound的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
主要产物: 这些反应形成的主要产物包括this compound的各种羟基化和氧化衍生物,这些衍生物对其生物活性及代谢至关重要 .
相似化合物的比较
前列腺素E2经常与其他前列腺素进行比较,例如米索前列醇(前列腺素E1类似物)和米非司酮(抗孕激素)。 虽然所有这些化合物都被用于诱导分娩和软化子宫颈,但它们的作用机制和临床特征不同 .
类似化合物:
米索前列醇: 前列腺素E1的合成类似物,用于诱导分娩和管理产后出血。
米非司酮: 一种抗孕激素,用于药物流产和诱导分娩
This compound的独特性: this compound在自然界中独一无二,并且与this compound受体特异性结合,使其在诱导分娩和软化子宫颈方面非常有效 .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Record name | prostaglandin E2 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone. | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
363-24-6, 22230-04-2 | |
| Record name | Prostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinoprostone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


